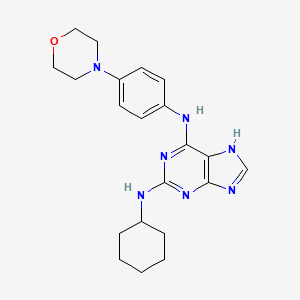
Retreversine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Retreversin ist eine chemische Verbindung, die als inaktive Kontrolle für Reversin dient, eine neuartige Klasse von ATP-kompetitiven Aurora-Kinase-Inhibitoren . Retreversin ist ein 2,6-disubstituiertes Purinderivat, das durch Vertauschen der 2- und 6-Substituenten am Purinring erzeugt wird . Es wird hauptsächlich in der wissenschaftlichen Forschung als negative Kontrolle verwendet, um die Auswirkungen von Reversin zu untersuchen .
Vorbereitungsmethoden
Die Synthese von Retreversin beinhaltet die Modifikation der Purinringstruktur. Das Herstellungsverfahren umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Purinderivaten.
Substitutionsreaktionen: Die Positionen 2 und 6 am Purinring werden mit bestimmten funktionellen Gruppen substituiert, um die gewünschte Struktur zu erzeugen.
Analyse Chemischer Reaktionen
Retreversin, als inaktive Kontrolle, unterliegt unter typischen experimentellen Bedingungen keinen signifikanten chemischen Reaktionen. Sein strukturelles Analogon, Reversin, ist dafür bekannt, an verschiedenen chemischen Reaktionen teilzunehmen:
Oxidation: Reversin kann in Gegenwart von Oxidationsmitteln Oxidationsreaktionen eingehen.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln auftreten und die funktionellen Gruppen am Purinring verändern.
Substitution: Substitutionsreaktionen an den Positionen 2 und 6 des Purinrings sind üblich und führen zur Bildung verschiedener Derivate.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
Retreversin wird in der wissenschaftlichen Forschung häufig als negative Kontrolle für Reversin eingesetzt. Seine Anwendungen umfassen:
Zellbiologie: Retreversin wird verwendet, um die Auswirkungen von Reversin auf die Zellzyklusregulation und -differenzierung zu untersuchen.
Krebsforschung: Es hilft beim Verständnis der Rolle von Aurora-Kinasen bei der Proliferation und dem Überleben von Krebszellen.
Stammzellforschung: Retreversin wird verwendet, um die Dedifferenzierung von lineage-gebundenen Zellen zu untersuchen.
Arzneimittelentwicklung: Es dient als Kontrolle in Medikamenten-Screening-Assays, um die Spezifität und Wirksamkeit von Reversin und verwandten Verbindungen zu validieren.
Wirkmechanismus
Retreversin selbst hat keinen aktiven Wirkmechanismus, da es sich um eine inaktive Kontrolle handelt. Sein Analogon, Reversin, entfaltet seine Wirkung durch Hemmung von Aurora-Kinasen, die für die Zellteilung und -proliferation unerlässlich sind . Reversin bindet an die ATP-Bindungsstelle von Aurora-Kinasen, verhindert deren Aktivierung und führt in Krebszellen zu einem Zellzyklusarrest und Apoptose .
Wirkmechanismus
Retreversine itself does not have an active mechanism of action, as it is an inactive control. its analog, Reversine, exerts its effects by inhibiting Aurora kinases, which are essential for cell division and proliferation . Reversine binds to the ATP-binding site of Aurora kinases, preventing their activation and leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Retreversin ist in seiner Rolle als inaktive Kontrolle für Reversin einzigartig. Ähnliche Verbindungen umfassen:
Reversin: Ein ATP-kompetitiver Aurora-Kinase-Inhibitor mit signifikanter biologischer Aktivität.
Purvalanol: Ein weiterer ATP-kompetitiver Kinase-Inhibitor mit anderer Zielspezifität.
VX-680: Ein potenter Inhibitor von Aurora-Kinasen mit Anwendungen in der Krebsforschung.
Die Einzigartigkeit von Retreversin liegt in seiner strukturellen Ähnlichkeit mit Reversin, während es keine biologische Aktivität besitzt, was es zu einer idealen Kontrollverbindung für Forschungsstudien macht .
Eigenschaften
IUPAC Name |
2-N-cyclohexyl-6-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)25-21-26-19-18(22-14-23-19)20(27-21)24-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCURSAGINSDQNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=C(C(=N2)NC4=CC=C(C=C4)N5CCOCC5)NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
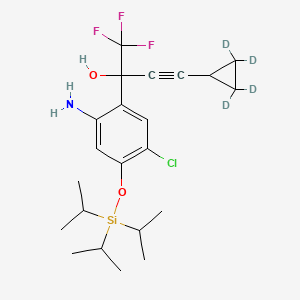

![N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564596.png)
![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)

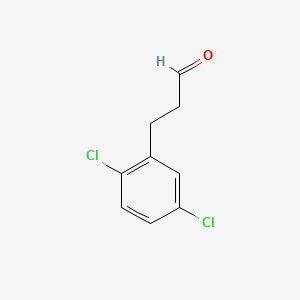
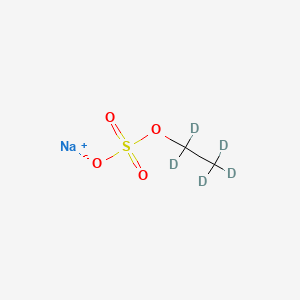
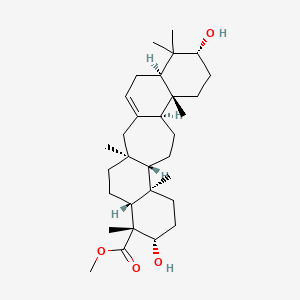
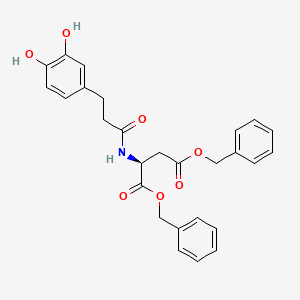

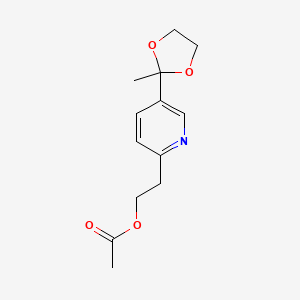
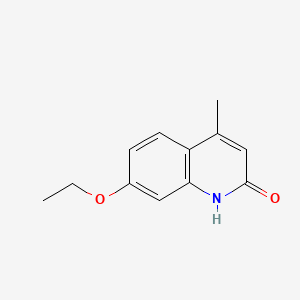
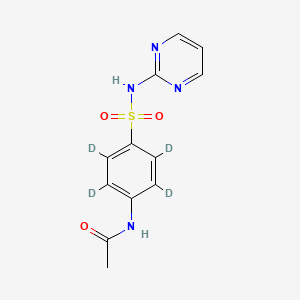
![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)
